JY-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

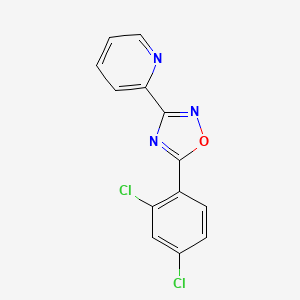

5-(2,4-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-8-4-5-9(10(15)7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMHQMQALJDGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203507 | |

| Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339103-05-8 | |

| Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339103-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JY-2: A Selective FoxO1 Inhibitor for Therapeutic Research in Metabolic Disorders

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forkhead box protein O1 (FoxO1) is a critical transcription factor implicated in the regulation of glucose and lipid metabolism. Its dysregulation is a key factor in the pathogenesis of metabolic diseases, including type 2 diabetes. JY-2, chemically identified as 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, has emerged as a moderately selective and orally active inhibitor of FoxO1. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, mechanism of action, and effects in both in vitro and in vivo models. Detailed experimental protocols and visual representations of its signaling pathway are included to support further research and development efforts.

Core Data Presentation

The inhibitory activity and pharmacokinetic profile of this compound are summarized below. All data is derived from the primary study by Choi HE, et al., unless otherwise specified.[1][2][3]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Selectivity Notes |

| FoxO1 | Transcriptional Activity | 22 µM[1][2][3] | Moderately selective for FoxO1. |

| FoxO3a | Transcriptional Activity | Weaker inhibition than FoxO1 (Specific IC50 not reported)[1][2][3] | - |

| FoxO4 | Transcriptional Activity | Weaker inhibition than FoxO1 (Specific IC50 not reported)[1][2][3] | - |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Condition | Treatment | Observed Effects |

| HepG2 | Palmitic Acid (PA)-induced lipotoxicity | 10-100 µM this compound for 24h | - Reduced mRNA expression of gluconeogenic enzymes (G6Pase, PEPCK).- Inhibited lipid accumulation.- Reduced mRNA expression of ER stress markers (ATF3, CHOP, GRP78).[1] |

| INS-1 | Palmitic Acid (PA)-induced lipotoxicity | 10-100 µM this compound for 24h | - Increased p-FoxO1 levels with a concurrent reduction in nuclear FoxO1.[1] |

Table 3: In Vivo Effects of this compound in Mouse Models

| Mouse Model | Dosage and Administration | Key Findings |

| db/db mice | 50-200 mg/kg, oral, daily for 4 weeks | - Improved glucose tolerance.- Significantly reduced hepatic mRNA expression of G6Pase and PEPCK.- Enhanced pancreatic mRNA expression of insulin (B600854) and PDX-1.[1] |

| High-fat diet-induced obese (DIO) mice | 50-200 mg/kg, oral, daily for 4 weeks | - Decreased fasting blood glucose levels.- Improved glucose tolerance.- Lowered expression of the fibrosis marker ColIV.[1] |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Intravenous (20 mg/kg) | Oral (50 mg/kg) |

| AUCall (ng·h/mL) | 5017 ± 1038 | 12270 ± 2775 |

| Oral Bioavailability | - | 98%[1] |

Signaling and Experimental Workflow Visualizations

FoxO1 Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the transcriptional activity of nuclear FoxO1.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro efficacy.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication by Choi HE, et al., "Novel FoxO1 inhibitor, this compound, ameliorates palmitic acid-induced lipotoxicity and gluconeogenesis in a murine model".[1]

FoxO1 Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on FoxO1 transcriptional activity.

Materials:

-

HepG2 cells

-

FoxO1 expression vector (e.g., pcDNA-GFP-FoxO1)

-

Insulin Response Element (IRE) luciferase reporter vector (e.g., pGL3-4xIRE-Luc)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound compound

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.

-

Transient Transfection: Co-transfect the cells with the FoxO1 expression vector and the IRE luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Palmitic Acid-Induced Lipotoxicity Model in HepG2 Cells

Objective: To evaluate the protective effects of this compound against lipotoxicity in hepatocytes.

Materials:

-

HepG2 cells

-

Palmitic acid (PA)

-

Bovine serum albumin (BSA), fatty acid-free

-

This compound compound

-

Reagents for RNA extraction and real-time qPCR

-

Oil Red O staining solution

Protocol:

-

PA-BSA Conjugate Preparation: Prepare a stock solution of PA conjugated to BSA.

-

Cell Treatment: Seed HepG2 cells and grow to 70-80% confluency. Treat the cells with the PA-BSA conjugate (e.g., 500 µM PA) in the presence or absence of various concentrations of this compound (10-100 µM) for 24 hours.

-

Gene Expression Analysis:

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct real-time quantitative PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., G6Pase, PEPCK, ATF3, CHOP, GRP78). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Lipid Accumulation Analysis (Oil Red O Staining):

-

Fix the treated cells with 4% paraformaldehyde.

-

Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.

-

Wash the cells and acquire images using a microscope.

-

For quantification, extract the dye from the stained cells with isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 500 nm).

-

In Vivo Efficacy Study in db/db Mice

Objective: To assess the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.

Materials:

-

Male db/db mice (e.g., 7 weeks old)

-

This compound compound

-

Vehicle for oral administration

-

Blood glucose meter and strips

-

Equipment for oral gavage

-

Reagents for tissue harvesting and analysis (RNA extraction, qPCR)

Protocol:

-

Acclimatization: Acclimate the db/db mice for at least one week before the start of the experiment.

-

Grouping and Dosing: Randomly divide the mice into groups (e.g., vehicle control, this compound at 50 mg/kg, this compound at 100 mg/kg, this compound at 200 mg/kg).

-

Drug Administration: Administer this compound or vehicle orally once daily for 4 weeks.

-

Monitoring:

-

Monitor body weight and food intake regularly.

-

Measure fasting blood glucose levels weekly from tail vein blood.

-

-

Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally or orally. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect liver and pancreas tissues.

-

Snap-freeze tissues in liquid nitrogen for subsequent analysis.

-

Extract RNA from the tissues and perform qPCR to analyze the expression of relevant genes (e.g., G6Pase and PEPCK in the liver; insulin and PDX-1 in the pancreas).

-

Conclusion

This compound is a promising, orally bioavailable small molecule inhibitor of FoxO1 with demonstrated anti-diabetic properties in preclinical models. Its ability to ameliorate lipotoxicity and suppress gluconeogenesis highlights its potential as a therapeutic agent for metabolic diseases. The data and protocols presented in this guide offer a solid foundation for further investigation into the pharmacological profile and therapeutic applications of this compound. Future studies should focus on elucidating its precise binding mode to FoxO1, further defining its selectivity profile across the kinome, and evaluating its long-term efficacy and safety in more advanced disease models.

References

The Biological Activity of JY-2 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key transcription factor implicated in the pathogenesis of these conditions is the Forkhead box protein O1 (FoxO1). FoxO1 integrates insulin (B600854) signaling with the regulation of genes involved in gluconeogenesis, lipogenesis, and pancreatic β-cell function. Its overactivation is associated with hyperglycemia and insulin resistance.

This technical guide details the biological activity of JY-2 , a novel small molecule inhibitor of FoxO1. This compound, chemically identified as 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole , has demonstrated promising anti-diabetic properties in both in vitro and in vivo models.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its metabolic effects primarily through the inhibition of FoxO1 transcriptional activity.[1][2] Under conditions of insulin resistance, FoxO1 is often dephosphorylated and translocates to the nucleus, where it activates the transcription of key gluconeogenic enzymes, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK), leading to increased hepatic glucose production.[1][2]

This compound directly inhibits this activity, leading to a downstream reduction in the expression of these gluconeogenic genes.[1][2] This targeted action helps to restore glucose homeostasis. Furthermore, by mitigating FoxO1 activity, this compound also alleviates palmitic acid (PA)-induced lipotoxicity in liver cells and enhances insulin secretion in pancreatic β-cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Result | Reference |

| FoxO1 Inhibition | HepG2 | Luciferase Reporter Assay | IC₅₀ = 22 μM | [1][2] |

| Gene Expression (Gluconeogenesis) | HepG2 | 500 μM Palmitic Acid | Concentration-dependent reduction in G6Pase and PEPCK mRNA | [1] |

| Gene Expression (ER Stress) | HepG2 | 500 μM Palmitic Acid | Concentration-dependent reduction in ATF3, CHOP, and GRP78 mRNA | [3] |

| Lipid Accumulation | HepG2 | 500 μM Palmitic Acid | Reduced triglyceride accumulation (Oil Red O staining) | [1][2] |

| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 | Palmitic Acid-impaired | Restored GSIS at high glucose (28 mM) | [1] |

| Gene Expression (β-cell function) | INS-1 | Palmitic Acid-impaired | Increased mRNA expression of PDX1, MafA, and insulin | [1][2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Treatment | Result | Reference |

| Glucose Tolerance | db/db mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Improved glucose tolerance | [1] |

| Fasting Blood Glucose | db/db mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Decreased fasting blood glucose levels | [1][3] |

| Gene Expression (Liver) | db/db mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Reduced mRNA expression of G6Pase and PEPCK | [1][3] |

| Glucose Tolerance | High-Fat Diet (HFD)-induced obese (DIO) mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Improved glucose tolerance | [1] |

| Fasting Blood Glucose | HFD-induced obese (DIO) mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Decreased fasting blood glucose levels | [1] |

| Gene Expression (Pancreas) | HFD-induced obese (DIO) mice | 50 & 100 mg/kg, daily, 4 weeks (oral) | Enhanced mRNA expression of insulin and PDX-1 | [3] |

| Oral Bioavailability | Mice | Single oral administration | 98% | [1][2] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Hepatocytes

Caption: this compound inhibits FoxO1 transcriptional activity in the nucleus.

Experimental Workflow: In Vitro Evaluation of this compound in HepG2 Cells

Caption: Workflow for assessing this compound's effect on lipotoxicity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Choi HE, et al. in the European Journal of Pharmacology (2021).[1]

Cell Culture and Treatment for In Vitro Assays

-

Cell Lines:

-

HepG2 (human hepatoma) cells.

-

INS-1 (rat insulinoma) cells.

-

-

Culture Medium:

-

HepG2: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

INS-1: RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 μM β-mercaptoethanol, and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Palmitic Acid (PA) Preparation: A 500 μM solution of PA is prepared in culture medium containing 1% fatty acid-free bovine serum albumin (BSA).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 μM) for a specified time before or concurrently with the addition of 500 μM PA. The typical treatment duration is 24 hours.[1]

Real-Time Quantitative PCR (qPCR)

-

RNA Isolation: Total RNA is extracted from treated cells or homogenized tissues using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

cDNA Synthesis: 1-2 μg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of target genes (e.g., G6Pase, PEPCK, PDX1, MafA, Insulin) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Oil Red O Staining for Lipid Accumulation

-

Cell Preparation: HepG2 cells are cultured and treated in multi-well plates.

-

Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: Cells are washed with 60% isopropanol (B130326) and then stained with a working solution of Oil Red O for 10-15 minutes at room temperature.

-

Visualization: After staining, cells are washed with water to remove excess stain. The stained lipid droplets are visualized and imaged using a light microscope.

-

Quantification (Optional): The stain can be eluted with 100% isopropanol, and the absorbance is measured at approximately 500 nm to quantify lipid content.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Preparation: INS-1 cells are cultured and treated as described above.

-

Starvation: Cells are washed and pre-incubated in Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM or 5.6 mM) for 1-2 hours.[1]

-

Stimulation: The pre-incubation buffer is removed, and cells are incubated with KRB buffer containing either low glucose (basal) or high glucose (stimulatory, e.g., 28 mM) for 30 minutes at 37°C.[1]

-

Sample Collection: The supernatant is collected after the stimulation period.

-

Insulin Measurement: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Animal Studies

-

Animal Models:

-

db/db mice: A genetic model of type 2 diabetes.

-

High-Fat Diet-Induced Obese (DIO) mice: C57BL/6J mice fed a 60% fat diet for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[1]

-

-

This compound Administration: this compound is administered orally (p.o.) via gavage, typically once daily for a period of 4 weeks, at doses ranging from 50 to 100 mg/kg body weight.[1] A vehicle control group (e.g., 0.5% carboxymethylcellulose) is included.

-

Glucose Tolerance Test (GTT):

-

Mice are fasted overnight (approximately 16 hours).

-

A baseline blood glucose measurement is taken from the tail vein (t=0).

-

Mice are administered an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight).

-

Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

The area under the curve (AUC) is calculated to assess glucose tolerance.

-

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver and pancreas are collected for further analysis (e.g., qPCR, histology).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for metabolic diseases due to its targeted inhibition of FoxO1. The data presented in this guide highlight its ability to ameliorate key pathological features of diabetes, including hyperglycemia, hepatic steatosis, and β-cell dysfunction, in relevant preclinical models. Its excellent oral bioavailability further supports its potential for clinical development.[1][2]

Future research should focus on elucidating the detailed molecular interactions between this compound and FoxO1, conducting comprehensive safety and toxicology studies, and ultimately, evaluating its efficacy and safety in human clinical trials. The experimental protocols and data provided herein serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for metabolic disorders.

References

An In-depth Technical Guide on the Core Mechanisms of Gluconeogenesis and Lipotoxicity

Introduction

As of December 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific molecule or compound designated "JY-2" with a described role in gluconeogenesis or lipotoxicity. Therefore, this technical guide will provide an in-depth overview of the core molecular mechanisms governing these two critical metabolic processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key signaling pathways, regulatory molecules, and experimental approaches in the study of gluconeogenesis and lipotoxicity.

I. Gluconeogenesis: De Novo Glucose Synthesis

Gluconeogenesis is the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver and to a lesser extent in the kidney cortex.[1][2][3] This process is crucial for maintaining blood glucose homeostasis during periods of fasting, starvation, or intense exercise when glycogen (B147801) stores are depleted.[1][2][3] The primary substrates for gluconeogenesis include lactate (B86563), glycerol, and glucogenic amino acids.[1][3]

A. Core Regulatory Pathways in Hepatic Gluconeogenesis

The regulation of gluconeogenesis is a complex process involving hormonal signals, allosteric enzyme regulation, and transcriptional control of key gluconeogenic enzymes. Insulin (B600854) and glucagon (B607659) are the primary hormones that exert opposing effects on this pathway.[2][4]

Key Gluconeogenic Enzymes:

| Enzyme | Function | Regulation |

| Pyruvate (B1213749) Carboxylase (PC) | Converts pyruvate to oxaloacetate in the mitochondria. | Activated by acetyl-CoA.[2] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Converts oxaloacetate to phosphoenolpyruvate. | Transcriptionally induced by glucagon, glucocorticoids, and cAMP. Transcriptionally repressed by insulin.[4] |

| Fructose-1,6-bisphosphatase (FBPase) | Converts fructose-1,6-bisphosphate to fructose-6-phosphate. | Inhibited by AMP and fructose-2,6-bisphosphate.[5] |

| Glucose-6-phosphatase (G6Pase) | Converts glucose-6-phosphate to free glucose. | Transcriptionally induced by glucagon and glucocorticoids. Transcriptionally repressed by insulin.[4] |

Signaling Pathways:

The glucagon/cAMP signaling cascade is a primary activator of gluconeogenesis. Glucagon, released in response to low blood glucose, binds to its receptor on hepatocytes, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[7] Activated CREB, along with its coactivator CREB-regulated transcription coactivator 2 (CRTC2), promotes the transcription of the key gluconeogenic enzymes PEPCK and G6Pase.[7]

Conversely, insulin, secreted in response to high blood glucose, potently suppresses gluconeogenesis. Insulin activates the phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) signaling pathway.[4] Akt phosphorylates and inactivates the transcription factor Forkhead box protein O1 (FOXO1), preventing its nuclear translocation and thereby inhibiting the transcription of PEPCK and G6Pase.[4][8]

B. Experimental Protocols for Studying Gluconeogenesis

1. Pyruvate Tolerance Test (PTT): This in vivo assay assesses the efficiency of gluconeogenesis.

-

Protocol:

-

Fast animals (e.g., mice) overnight (approximately 16 hours) to deplete glycogen stores.

-

Record baseline blood glucose levels (t=0).

-

Administer pyruvate (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

An increase in blood glucose levels reflects the rate of hepatic gluconeogenesis.

-

2. In Vitro Glucose Production Assay in Primary Hepatocytes: This assay measures glucose output from cultured liver cells.

-

Protocol:

-

Isolate primary hepatocytes from animal models.

-

Culture hepatocytes to form a monolayer.

-

Wash cells and incubate in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).

-

Treat cells with compounds of interest (e.g., potential inhibitors or activators).

-

Collect the culture medium at specified time points.

-

Measure the glucose concentration in the medium using a glucose oxidase assay.

-

II. Lipotoxicity: The Detrimental Effects of Lipid Overload

Lipotoxicity refers to the cellular damage and dysfunction caused by the accumulation of excess lipids in non-adipose tissues.[9][10][11] This phenomenon is a key contributor to the pathogenesis of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[11][12] The primary culprits in lipotoxicity are not triglycerides themselves, but rather reactive lipid intermediates such as ceramides, diacylglycerols (DAGs), and saturated fatty acids.[9]

A. Core Mechanisms and Signaling Pathways of Lipotoxicity

Excess free fatty acids (FFAs) entering cells can overwhelm their oxidative capacity, leading to the accumulation of toxic lipid species. These lipids can induce cellular stress through several mechanisms:

1. Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can disrupt ER function, leading to the unfolded protein response (UPR). Chronic UPR activation can trigger pro-apoptotic pathways, leading to cell death.[12] Key mediators of ER stress-induced apoptosis include the IRE1α-JNK pathway and the PERK-CHOP pathway.[12]

2. Oxidative Stress: Increased fatty acid oxidation in mitochondria can lead to an overproduction of reactive oxygen species (ROS).[12] ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cellular dysfunction and apoptosis.[12]

3. Inflammation: Certain lipid species, such as ceramides, can activate inflammatory signaling pathways, including the NF-κB pathway. This leads to the production of pro-inflammatory cytokines, creating a state of chronic low-grade inflammation.

4. Impaired Insulin Signaling: In insulin-sensitive tissues like skeletal muscle and liver, the accumulation of DAGs can activate novel protein kinase C (nPKC) isoforms. Activated nPKCs can phosphorylate the insulin receptor substrate (IRS) proteins on serine residues, which inhibits their normal tyrosine phosphorylation and downstream insulin signaling, leading to insulin resistance.

B. Experimental Protocols for Studying Lipotoxicity

1. In Vitro Palmitate-Induced Lipotoxicity Model: This model uses the saturated fatty acid palmitate to induce lipotoxicity in cultured cells.

-

Protocol:

-

Culture cells of interest (e.g., hepatocytes, pancreatic β-cells, myotubes).

-

Prepare a stock solution of sodium palmitate complexed to bovine serum albumin (BSA) to increase its solubility and bioavailability.

-

Treat cells with varying concentrations of palmitate-BSA for a specified duration (e.g., 16-24 hours).

-

Assess cellular outcomes such as:

-

Cell Viability: Using assays like MTT or LDH release.

-

Apoptosis: Using TUNEL staining or caspase activity assays.

-

ER Stress Markers: Measure the expression of BiP, CHOP, and spliced XBP1 via qPCR or Western blot.

-

Insulin Signaling: For insulin-sensitive cells, stimulate with insulin and measure the phosphorylation of Akt and its downstream targets via Western blot.

-

-

2. High-Fat Diet (HFD) Animal Model: This in vivo model mimics the chronic lipid overload seen in obesity.

-

Protocol:

-

Feed animals (e.g., mice or rats) a diet high in fat (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks).

-

Monitor metabolic parameters such as body weight, food intake, and blood glucose levels.

-

Perform metabolic tests like glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin resistance.

-

Harvest tissues (e.g., liver, skeletal muscle, pancreas) for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis of lipotoxicity markers.

-

Gluconeogenesis and lipotoxicity are two intricately regulated metabolic processes with profound implications for health and disease. While gluconeogenesis is essential for maintaining glucose homeostasis, its dysregulation contributes to the hyperglycemia observed in type 2 diabetes.[2][3] Lipotoxicity, driven by chronic lipid overload, is a key factor in the development of insulin resistance and the failure of various metabolic organs.[9][10][11] Understanding the core molecular mechanisms presented in this guide is fundamental for the development of novel therapeutic strategies aimed at treating metabolic diseases. Future research will undoubtedly uncover further layers of complexity in these pathways, offering new targets for intervention.

References

- 1. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Unraveling the Regulation of Hepatic Gluconeogenesis [frontiersin.org]

- 6. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Hepatic glycogen directly regulates gluconeogenesis through an AMPK/CRTC2 axis in mice [jci.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. touchstonelabs.org [touchstonelabs.org]

- 12. Lipotoxicity: A New Perspective in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antidiabetic Properties of JY-2

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "JY-2." The following guide is a representative technical whitepaper constructed based on common investigational pathways and data presentation for novel antidiabetic agents. The information herein is synthesized from general diabetes research and is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive beta-cell dysfunction, leading to hyperglycemia.[1][2] The global prevalence of T2DM is rising, necessitating the development of novel therapeutic agents. This document outlines the pre-clinical investigation of a hypothetical compound, this compound, focusing on its potential antidiabetic properties. The subsequent sections detail the quantitative effects of this compound on key metabolic parameters, the experimental protocols utilized, and the proposed mechanism of action based on its interaction with critical signaling pathways.

Quantitative Data Summary

The antidiabetic efficacy of this compound was evaluated through a series of in vitro and in vivo studies. The data presented below are hypothetical and representative of typical findings for a promising antidiabetic compound.

Table 1: In Vitro Glucose Uptake Assay

| Cell Line | Treatment | Concentration (µM) | Glucose Uptake (pmol/min/mg protein) | Fold Increase vs. Control |

| L6 Myotubes | Control | - | 15.2 ± 1.8 | 1.0 |

| Insulin | 0.1 | 35.8 ± 3.2 | 2.4 | |

| This compound | 1 | 22.5 ± 2.1 | 1.5 | |

| This compound | 10 | 38.1 ± 3.5 | 2.5 | |

| This compound + Insulin | 10 + 0.1 | 55.4 ± 4.9 | 3.6 | |

| 3T3-L1 Adipocytes | Control | - | 25.6 ± 2.9 | 1.0 |

| Insulin | 0.1 | 68.4 ± 5.7 | 2.7 | |

| This compound | 1 | 38.9 ± 3.4 | 1.5 | |

| This compound | 10 | 72.3 ± 6.1 | 2.8 | |

| This compound + Insulin | 10 + 0.1 | 105.2 ± 8.8 | 4.1 |

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db mice)

| Treatment Group (n=10) | Dosage (mg/kg/day) | Initial FPG (mg/dL) | Final FPG (mg/dL) | % Change in FPG | Initial HbA1c (%) | Final HbA1c (%) | % Change in HbA1c |

| Vehicle Control | - | 350 ± 25 | 410 ± 30 | +17.1 | 9.8 ± 0.7 | 10.5 ± 0.8 | +7.1 |

| Metformin | 250 | 345 ± 28 | 210 ± 22 | -39.1 | 9.7 ± 0.6 | 7.5 ± 0.5 | -22.7 |

| This compound | 10 | 355 ± 26 | 280 ± 24 | -21.1 | 9.9 ± 0.7 | 8.5 ± 0.6 | -14.1 |

| This compound | 50 | 348 ± 29 | 195 ± 20 | -44.0 | 9.8 ± 0.6 | 7.1 ± 0.4 | -27.6 |

FPG: Fasting Plasma Glucose; HbA1c: Glycated Hemoglobin. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Glucose Uptake Assay

-

Cell Culture: L6 myoblasts and 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Differentiation into myotubes and adipocytes is induced using standard protocols.

-

Assay Procedure:

-

Differentiated cells are serum-starved for 4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with this compound at specified concentrations or vehicle control for 30 minutes.

-

Insulin (100 nM) is added to the relevant wells for 20 minutes to stimulate glucose uptake.

-

Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

-

The reaction is stopped by washing the cells three times with ice-cold PBS.

-

Cells are lysed with 0.1 M NaOH, and the radioactivity is measured using a scintillation counter.

-

Protein concentration is determined using a BCA protein assay kit to normalize the data.

-

In Vivo Animal Studies

-

Animal Model: Male db/db mice (a genetic model of type 2 diabetes), aged 8 weeks, are used. Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have free access to food and water.

-

Treatment: Mice are randomly assigned to four groups: Vehicle control, Metformin (250 mg/kg/day), this compound (10 mg/kg/day), and this compound (50 mg/kg/day). Treatments are administered daily by oral gavage for 8 weeks.

-

Fasting Plasma Glucose (FPG) Measurement: Blood samples are collected from the tail vein after a 6-hour fast, once a week. Plasma glucose levels are measured using a commercial glucose oxidase method.

-

Glycated Hemoglobin (HbA1c) Measurement: Blood is collected via cardiac puncture at the beginning and end of the study. HbA1c levels are determined using a commercially available immunoassay kit.

-

Statistical Analysis: Data are analyzed using one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Proposed Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its antidiabetic effects by modulating key signaling pathways involved in glucose metabolism.

Insulin Signaling Pathway

Insulin signaling is crucial for glucose uptake and utilization in peripheral tissues like muscle and fat.[3][4] Defects in this pathway lead to insulin resistance. This compound appears to enhance insulin sensitivity, potentially by promoting the phosphorylation of key downstream effectors.

Caption: Proposed potentiation of the insulin signaling pathway by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.[5] Many antidiabetic agents, including metformin, exert their effects through AMPK activation.

Caption: Proposed activation of the AMPK signaling pathway by this compound.

Experimental Workflow

The overall workflow for the pre-clinical investigation of this compound's antidiabetic properties is depicted below.

Caption: Pre-clinical workflow for investigating the antidiabetic properties of this compound.

Conclusion

The hypothetical data presented in this guide suggest that this compound is a promising candidate for a novel antidiabetic agent. It demonstrates the potential to enhance glucose uptake in vitro and improve glycemic control in an in vivo model of type 2 diabetes. The proposed mechanisms of action, involving the potentiation of the insulin and AMPK signaling pathways, warrant further investigation. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its long-term safety and efficacy.

References

- 1. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Current Trends with Type 2 Diabetes Epidemiology, Aetiology, Pathogenesis, Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

JY-2 and its effects on FoxO1 transcriptional activity

An In-depth Technical Guide on JY-2 and its Effects on FoxO1 Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound this compound and its inhibitory effects on Forkhead Box O1 (FoxO1) transcriptional activity. The information presented herein is curated for professionals in biomedical research and drug development, with a focus on the molecular mechanisms, experimental validation, and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a moderately selective and orally active small molecule inhibitor of FoxO1.[1][2][3] It has been identified as a potential therapeutic agent for metabolic disorders, particularly those associated with dysregulated glucose and lipid metabolism.[4][5] The chemical name for this compound is 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole.[4][5]

FoxO1 is a key transcription factor that integrates signals from various metabolic pathways, including insulin (B600854) signaling.[6] Its dysregulation is implicated in the pathogenesis of several metabolic diseases.[6] this compound's inhibitory action on FoxO1 presents a promising avenue for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Description | Reference |

| IC50 (FoxO1 Inhibition) | 22 μM | HepG2 | Concentration of this compound required to inhibit 50% of FoxO1 transcriptional activity. | [1][2][3][4] |

| Selectivity | Moderately selective for FoxO1 | HepG2 | Weaker inhibitory effects observed against FoxO3a and FoxO4. | [1][2][3][4] |

| Treatment Concentration | 10-100 μM | HepG2, INS-1 | Effective concentration range for observing biological effects in cell-based assays. | [1][7] |

| Treatment Duration | 24 hours | HepG2, INS-1 | Standard incubation time for in vitro experiments. | [1][7] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Parameter | Dosage | Mouse Model(s) | Key Outcomes | Reference |

| Oral Administration | 50-200 mg/kg | C57BL/6J, db/db, DIO | Demonstrates oral bioavailability and anti-diabetic effects. | [1][7] |

| Treatment Regimen | 3 times for two days or daily for 4 weeks | C57BL/6J, db/db, DIO | Effective treatment schedules for observing therapeutic effects. | [1][7] |

| Physiological Effects | N/A | C57BL/6J, db/db, DIO | Improved glucose tolerance. | [1][4][5] |

| Gene Expression | N/A | C57BL/6J, db/db, DIO | Reduced mRNA expression of gluconeogenic genes (G6Pase and PEPCK) in the liver. | [1][4][5] |

| Pancreatic Effects | N/A | C57BL/6J, db/db, DIO | Enhanced mRNA expression of insulin and PDX-1. | [1] |

| Pharmacokinetics | N/A | Murine Model | Excellent oral bioavailability (98%). | [4][5] |

Signaling Pathways and Mechanism of Action

This compound inhibits the transcriptional activity of FoxO1.[1][4] This leads to a cascade of downstream effects that ameliorate conditions of metabolic stress, such as lipotoxicity induced by palmitic acid (PA). The proposed mechanism involves the modulation of FoxO1's subcellular localization. Treatment with this compound has been shown to increase the levels of phosphorylated FoxO1 (p-FoxO1) in the whole cell lysate, with a concurrent reduction in nuclear FoxO1 levels.[1] This suggests that this compound may directly or indirectly promote the phosphorylation of FoxO1, leading to its export from the nucleus to the cytoplasm, thereby preventing it from binding to the promoters of its target genes.

Caption: Proposed signaling pathway of this compound in inhibiting FoxO1 transcriptional activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatments

-

Cell Lines:

-

HepG2 (human liver cancer cell line) for studying gluconeogenesis and lipotoxicity.

-

INS-1 (rat insulinoma cell line) for studying insulin secretion.

-

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2, RPMI-1640 for INS-1) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Palmitic Acid (PA) Treatment: To induce lipotoxicity, cells are treated with palmitic acid. A stock solution of PA is prepared by dissolving it in ethanol (B145695) and then complexing it with fatty acid-free bovine serum albumin (BSA).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound (e.g., 10-100 μM) in the presence or absence of PA for a specified duration (e.g., 24 hours).[1][7]

FoxO1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the effect of this compound on FoxO1's ability to activate gene transcription.

Caption: Experimental workflow for the FoxO1 luciferase reporter assay.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of FoxO1 target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers (for genes like G6Pase, PEPCK, PDX1, MafA, and insulin), and a fluorescent dye (e.g., SYBR Green).[4]

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.

Western Blotting

This technique is used to detect changes in protein levels and phosphorylation status of FoxO1.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can also be separated.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total FoxO1 and phosphorylated FoxO1 (p-FoxO1).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.

Oil Red O Staining

This method is used to visualize and quantify intracellular lipid accumulation.

-

Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a working solution of Oil Red O.

-

Imaging: The stained lipid droplets are visualized using a microscope.

-

Quantification: The stain can be extracted from the cells using isopropanol, and the absorbance is measured to quantify the amount of lipid.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of INS-1 cells to secrete insulin in response to glucose.

-

Pre-incubation: Cells are pre-incubated in a low-glucose buffer.

-

Stimulation: The cells are then incubated with either a low-glucose or a high-glucose buffer in the presence or absence of this compound.

-

Sample Collection: The supernatant is collected after the stimulation period.

-

Insulin Measurement: The concentration of insulin in the supernatant is measured using an enzyme immunoassay (EIA) kit.[5]

Conclusion

This compound is a promising FoxO1 inhibitor with demonstrated efficacy in cellular and animal models of metabolic disease. Its ability to inhibit FoxO1 transcriptional activity leads to beneficial effects on glucose and lipid metabolism. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of this compound and other FoxO1-targeting compounds. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. apexbt.com [apexbt.com]

- 4. Novel FoxO1 inhibitor, this compound, ameliorates palmitic acid-induced lipotoxicity and gluconeogenesis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | FOXO1 | TargetMol [targetmol.com]

The Chemical Landscape of JY-2: A Technical Guide to a Novel FoxO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of JY-2, a moderately selective and orally active inhibitor of the Forkhead box O1 (FoxO1) transcription factor. All data presented herein is collated from publicly available research, primarily the seminal study by Choi HE, et al., published in the European Journal of Pharmacology in 2021. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound, particularly in the context of metabolic diseases such as type 2 diabetes.

Core Chemical Identity and Properties

This compound, chemically named 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, is a small molecule with a molecular weight of 292.12 g/mol and a molecular formula of C₁₃H₇Cl₂N₃O.[1] Its unique structure is pivotal to its biological activity as a FoxO1 inhibitor.

Chemical Structure of this compound:

(Image generated based on the chemical name)

A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | [1] |

| CAS Number | 339103-05-8 | |

| Molecular Formula | C₁₃H₇Cl₂N₃O | [1] |

| Molecular Weight | 292.12 g/mol | [1] |

| IC₅₀ (FoxO1) | 22 μM | [1][2] |

| Solubility | Soluble in DMSO | |

| Oral Bioavailability | 98% (in mice) | [1] |

Mechanism of Action: Targeting the FoxO1 Signaling Pathway

This compound exerts its biological effects by inhibiting the transcriptional activity of FoxO1.[1][2] FoxO1 is a key transcription factor in the insulin (B600854) signaling pathway, playing a crucial role in regulating glucose and lipid metabolism. In conditions of insulin resistance, such as in type 2 diabetes, FoxO1 is often overactive, leading to increased hepatic glucose production and impaired pancreatic β-cell function.

The following diagram illustrates the canonical insulin signaling pathway and the point of intervention for this compound.

Caption: The Insulin Signaling Pathway and this compound's Point of Intervention.

In Vitro Efficacy: Cellular Models of Diabetes

The anti-diabetic potential of this compound has been evaluated in key cell lines relevant to the pathophysiology of type 2 diabetes: HepG2 (human liver cancer cell line) and INS-1 (rat insulinoma cell line).

Amelioration of Lipotoxicity and Gluconeogenesis in HepG2 Cells

In HepG2 cells, this compound demonstrated a protective effect against palmitic acid (PA)-induced lipotoxicity and a reduction in the expression of key gluconeogenic genes.[1]

Experimental Workflow:

Caption: Experimental Workflow for In Vitro Studies in HepG2 Cells.

Summary of In Vitro Effects in HepG2 Cells:

| Parameter | Effect of this compound | Reference |

| G6Pase mRNA Expression | Reduced PA-induced expression | [1][2] |

| PEPCK mRNA Expression | Reduced PA-induced expression | [1][2] |

| Triglyceride Accumulation | Inhibited PA-induced accumulation | [1] |

| ER Stress Markers (ATF3, CHOP, GRP78) | Reduced PA-induced expression | [2] |

Restoration of β-Cell Function in INS-1 Cells

In the pancreatic β-cell model (INS-1 cells), this compound was shown to restore glucose-stimulated insulin secretion (GSIS) that was impaired by palmitic acid. This was accompanied by an increase in the expression of genes crucial for β-cell function and insulin production.[1]

Summary of In Vitro Effects in INS-1 Cells:

| Parameter | Effect of this compound | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Restored PA-impaired GSIS | [1] |

| PDX1 mRNA Expression | Increased expression | [1][2] |

| MafA mRNA Expression | Increased expression | [1] |

| Insulin mRNA Expression | Increased expression | [1][2] |

In Vivo Efficacy: Murine Models of Diabetes

The therapeutic potential of this compound was further validated in vivo using C57BL/6J, db/db, and high-fat diet (HFD)-induced obese and diabetic (DIO) mouse models.[1] Oral administration of this compound demonstrated significant anti-diabetic effects.

Summary of In Vivo Effects of this compound in Murine Models:

| Parameter | Mouse Model | Effect of this compound (50-200 mg/kg, oral) | Reference |

| Glucose Tolerance | C57BL/6J, db/db, DIO | Improved | [1][2] |

| Fasting Blood Glucose | db/db, DIO | Decreased | [2] |

| G6Pase & PEPCK mRNA (Liver) | C57BL/6J, db/db, DIO | Reduced expression | [2] |

| Insulin & PDX-1 mRNA (Pancreas) | C57BL/6J, db/db, DIO | Enhanced expression | [2] |

| ColIV (Fibrosis Marker) | Not specified | Lowered expression | [2] |

Experimental Protocols

For detailed methodologies, researchers are directed to the primary publication by Choi HE, et al. (2021). A summary of the key experimental approaches is provided below.

Cell Culture and Treatments:

-

HepG2 and INS-1 cells were cultured under standard conditions.

-

For lipotoxicity studies, cells were treated with palmitic acid (PA) .

-

This compound was administered at concentrations of 10, 50, and 100 µM for 24 hours .[2]

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA was isolated from cells and tissues.

-

cDNA was synthesized using reverse transcriptase.

-

qRT-PCR was performed to quantify the mRNA expression levels of target genes, including G6Pase, PEPCK, ATF3, CHOP, GRP78, PDX1, MafA, and insulin.[1][2]

Oil Red O Staining:

-

HepG2 cells were stained with Oil Red O to visualize and quantify intracellular lipid accumulation.[1]

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

INS-1 cells were stimulated with low (5.6 mM) and high (28 mM) glucose concentrations.

-

Insulin secretion into the medium was measured using an enzyme immunoassay (EIA) kit.

Animal Studies:

-

C57BL/6J, db/db, and high-fat diet-induced obese (DIO) mice were used.

-

This compound was administered orally at doses of 50 and 100 mg/kg daily for 4 weeks in chronic studies, or at 50-200 mg/kg in acute studies.[2]

-

Fasting blood glucose levels were monitored weekly.

-

Glucose tolerance tests were performed to assess glucose homeostasis.[1][2]

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of type 2 diabetes. Its mechanism of action, centered on the inhibition of FoxO1, addresses a key node in the pathophysiology of the disease. The in vitro and in vivo data demonstrate its potential to ameliorate hyperglycemia, reduce lipotoxicity, and improve pancreatic β-cell function. With its excellent oral bioavailability, this compound warrants further investigation and development as a novel anti-diabetic therapeutic agent.[1] Future research should focus on detailed toxicology studies, pharmacokinetic profiling in higher species, and further elucidation of its off-target effects to pave the way for potential clinical trials.

References

Unveiling JY-2: A Novel FoxO1 Inhibitor for Metabolic Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of JY-2, a recently identified small molecule inhibitor of the Forkhead box protein O1 (FoxO1). FoxO1 is a critical transcription factor implicated in the regulation of glucose and lipid metabolism, making it a key therapeutic target for metabolic disorders such as type 2 diabetes. This compound, chemically identified as 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, has demonstrated significant potential in preclinical studies by effectively inhibiting FoxO1 transcriptional activity and ameliorating key pathological features of metabolic disease in both in vitro and in vivo models. This document details the discovery, initial characterization, and experimental protocols associated with this compound, offering a valuable resource for researchers in the field of metabolic disease and drug discovery.

Introduction

The rising prevalence of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), necessitates the development of novel therapeutic strategies. The Forkhead box protein O1 (FoxO1), a transcription factor at the convergence of insulin (B600854) signaling and cellular metabolism, has emerged as a promising target.[1] FoxO1 integrates signals from various pathways to control the expression of genes involved in gluconeogenesis, lipogenesis, and insulin sensitivity.[1] Its dysregulation is a hallmark of insulin resistance and is intimately linked to the pathogenesis of metabolic disorders.[1]

This compound is a novel, potent, and selective small molecule inhibitor of FoxO1.[1] This document summarizes the initial discovery and characterization of this compound, presenting its biological effects and pharmacokinetic profile. The data presented herein underscore the potential of this compound as a valuable research tool and a promising candidate for further anti-diabetic drug development.[1]

Core Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Description |

| IC50 (FoxO1 Inhibition) | 22 μM | - | Concentration of this compound that inhibits 50% of FoxO1 transcriptional activity.[1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Parameter | Value | Animal Model | Description |

| Oral Bioavailability | 98% | Murine Model | The fraction of the administered oral dose of this compound that reaches systemic circulation.[1] |

Mechanism of Action and Biological Effects

This compound exerts its biological effects primarily through the inhibition of FoxO1 transcriptional activity.[1] This inhibition leads to a cascade of downstream effects that are beneficial in the context of metabolic disease.

In Vitro Effects

-

Inhibition of Gluconeogenesis: this compound has been shown to reduce the mRNA expression of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), in HepG2 cells stimulated with palmitic acid.[1]

-

Reduction of Lipotoxicity: The compound effectively decreases triglyceride accumulation in HepG2 cells, as demonstrated by Oil Red O staining.[1] This is associated with a reduced expression of genes involved in lipid metabolism.[1]

-

Restoration of Insulin Secretion: In the INS-1 pancreatic beta-cell line, this compound was found to restore glucose-stimulated insulin secretion (GSIS) that was impaired by palmitic acid.[1] This effect is linked to an increased mRNA expression of key beta-cell function genes, including PDX1, MafA, and insulin.[1]

-

Selectivity: The inhibitory effects of this compound on other FoxO isoforms, such as FoxO3a and FoxO4, were observed to be weaker than its effect on FoxO1, suggesting a degree of selectivity.[1]

In Vivo Efficacy

The anti-diabetic potential of this compound was evaluated in several murine models, including C57BL/6J, db/db, and high-fat diet-induced obese (DIO) mice.[1] In these models, this compound administration led to:

-

Improved Glucose Tolerance: this compound treatment resulted in enhanced clearance of glucose from the bloodstream.[1]

-

Reduced Gluconeogenic Gene Expression: Consistent with its in vitro mechanism, this compound reduced the mRNA expression of genes involved in hepatic glucose production in vivo.[1]

-

Favorable Safety Profile: Pharmacokinetic analysis revealed that this compound exhibits excellent oral bioavailability with minimal adverse effects observed in the studied models.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Hepatocytes

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for In Vitro Screening

Caption: In vitro screening and characterization workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

FoxO1 Transcriptional Activity Assay

-

Principle: A luciferase reporter assay is used to quantify the transcriptional activity of FoxO1. A reporter plasmid containing a FoxO1-responsive element driving the expression of the luciferase gene is co-transfected with a FoxO1 expression vector into cells. Inhibition of FoxO1 activity by this compound results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

Protocol:

-

HEK293T cells are seeded in 96-well plates.

-

Cells are co-transfected with a pGL3-FHRE-luciferase reporter plasmid and a FoxO1 expression vector using a suitable transfection reagent.

-

After 24 hours, the cells are treated with varying concentrations of this compound or vehicle control.

-

Following a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

The IC50 value is calculated from the dose-response curve.

-

Gene Expression Analysis (qPCR)

-

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA levels of target genes (G6Pase, PEPCK, PDX1, MafA, insulin).

-

Protocol:

-

HepG2 or INS-1 cells are treated with palmitic acid in the presence or absence of this compound.

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Triglyceride Accumulation Assay (Oil Red O Staining)

-

Principle: Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in cells. The amount of stained lipid can be quantified to assess intracellular lipid accumulation.

-

Protocol:

-

HepG2 cells are cultured on coverslips or in multi-well plates and treated as required.

-

Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

-

After fixation, cells are washed with 60% isopropanol (B130326) and stained with a freshly prepared Oil Red O working solution.

-

The cells are then washed with water to remove excess stain.

-

For qualitative analysis, cells are visualized under a microscope.

-

For quantitative analysis, the stained lipid is extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Principle: This assay measures the ability of pancreatic beta-cells to secrete insulin in response to a glucose challenge.

-

Protocol:

-

INS-1 cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

-

The cells are then incubated in KRBB containing a low glucose concentration (e.g., 2.8 mM) for a defined period. The supernatant is collected (basal insulin secretion).

-

Subsequently, the cells are incubated in KRBB containing a high glucose concentration (e.g., 16.7 mM). The supernatant is collected (stimulated insulin secretion).

-

The concentration of insulin in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

In Vivo Murine Models and Glucose Tolerance Test (GTT)

-

Animal Models: C57BL/6J, db/db, and high-fat diet-induced obese (DIO) mice are used to assess the in vivo efficacy of this compound.

-

Glucose Tolerance Test (GTT) Protocol:

-

Mice are fasted overnight (typically 12-16 hours).

-

A baseline blood glucose measurement is taken from the tail vein.

-

This compound or vehicle is administered orally.

-

After a specified time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Conclusion

This compound represents a significant advancement in the search for novel therapeutic agents for metabolic diseases. Its targeted inhibition of FoxO1, coupled with its favorable in vitro and in vivo profiles, makes it a compelling candidate for further investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers to explore the full therapeutic potential of this compound and to further elucidate the role of FoxO1 in metabolic regulation. Future studies should focus on optimizing the compound's potency and selectivity, as well as conducting more extensive preclinical safety and efficacy evaluations.

References

The Impact of JY-2 on Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel Forkhead box O1 (FoxO1) inhibitor, JY-2, and its significant impact on insulin (B600854) signaling pathways. This compound has demonstrated promising anti-diabetic properties by modulating key components of glucose and lipid metabolism. This document outlines the core mechanism of action, presents quantitative data from in vitro and in vivo studies, details the experimental protocols used to generate this data, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a moderately selective and orally active inhibitor of FoxO1, a key transcription factor in the insulin signaling cascade. Under conditions of low insulin, FoxO1 translocates to the nucleus and promotes the transcription of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). Insulin signaling, through the activation of Akt, leads to the phosphorylation of FoxO1, its subsequent exclusion from the nucleus, and the inhibition of gluconeogenic gene expression.

This compound exerts its anti-diabetic effects by directly inhibiting the transcriptional activity of FoxO1.[1] This leads to a reduction in the expression of G6Pase and PEPCK, thereby suppressing hepatic glucose production.[1] Furthermore, this compound has been shown to ameliorate palmitic acid-induced lipotoxicity in liver and pancreatic β-cells, and to restore glucose-stimulated insulin secretion (GSIS).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and characteristics of this compound.

| Parameter | Value | Notes |

| FoxO1 Inhibition (IC50) | 22 µM | Moderately selective over FoxO3a and FoxO4.[1] |

| Oral Bioavailability | 98% | Demonstrates excellent oral bioavailability in murine models.[1] |

Table 1: Pharmacological Properties of this compound

| Cell Line | Treatment | Effect on mRNA Expression |

| HepG2 | Palmitic Acid (PA) + this compound (10-100 µM) | Reduced PA-induced expression of G6Pase and PEPCK.[1] |

| INS-1 | Palmitic Acid (PA) + this compound (10-100 µM) | Increased mRNA expression of PDX1, MafA, and insulin.[1] |

Table 2: In Vitro Effects of this compound on Gene Expression

| Animal Model | This compound Dosage | Observed Effects |

| C57BL/6J Mice | 50-200 mg/kg (oral) | Improved glucose tolerance.[1] |

| db/db Mice | 50-200 mg/kg (oral) | Improved glucose tolerance and reduced mRNA expression of gluconeogenic genes.[1] |

| DIO Mice | 50-200 mg/kg (oral) | Improved glucose tolerance and reduced mRNA expression of gluconeogenic genes.[1] |

Table 3: In Vivo Anti-Diabetic Effects of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the insulin signaling pathway, the mechanism of this compound action, and the workflows of key experiments.

Caption: Insulin signaling pathway and the inhibitory action of this compound on FoxO1.

Caption: Workflow of in vitro and in vivo experiments to evaluate this compound's effects.

Experimental Protocols

FoxO1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibitory effect of this compound on FoxO1 transcriptional activity.

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 3 x 104 cells/well.

-

Co-transfect cells with a FoxO1 expression vector and a luciferase reporter plasmid containing FoxO1 binding elements (e.g., pGL3-3xIRS-LUC) using a suitable transfection reagent. A Renilla luciferase vector should be co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA expression levels of target genes in HepG2 and INS-1 cells.

-

Cell Culture and Treatment:

-

Culture HepG2 or INS-1 cells to 70-80% confluency.

-

Induce lipotoxicity by treating cells with palmitic acid (PA) for 24 hours.

-

Co-treat cells with various concentrations of this compound (10, 30, 100 µM) for the final 24 hours of PA treatment.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for G6Pase, PEPCK, PDX1, MafA, insulin, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Western Blot for Phosphorylated FoxO1 (p-FoxO1)

This protocol is for detecting the phosphorylation status of FoxO1 in response to this compound.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in the qPCR protocol.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated FoxO1 (p-FoxO1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total FoxO1 and a loading control (e.g., β-actin or GAPDH).

-

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify intracellular lipid accumulation in HepG2 cells.

-

Cell Culture and Treatment:

-

Seed HepG2 cells on coverslips in a 24-well plate.

-

Treat cells with palmitic acid and this compound as previously described.

-

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.

-

Wash with 60% isopropanol and then with water to remove excess stain.

-

Counterstain the nuclei with hematoxylin (B73222) if desired.

-

-

Imaging and Quantification:

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 500 nm.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of INS-1 cells to secrete insulin in response to glucose stimulation.

-

Cell Culture and Treatment:

-

Culture INS-1 cells and treat with palmitic acid and this compound as described above.

-

-

GSIS Assay:

-

Pre-incubate the cells in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1-2 hours.

-

Replace the buffer with fresh KRBB containing either low glucose or high glucose (e.g., 16.7 mM) and incubate for 1-2 hours.

-

Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

-

Lyse the cells to determine the total protein content for normalization.

-

In Vivo Glucose Tolerance Test (GTT)

This protocol assesses the effect of this compound on glucose clearance in mouse models.

-

Animal Acclimatization and Treatment:

-

Acclimatize C57BL/6J, db/db, or DIO mice for at least one week.

-

Administer this compound (50-200 mg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

-

GTT Procedure:

-

Fast the mice for 6-8 hours.

-

Measure the baseline blood glucose level (time 0) from a tail snip.

-

Administer a glucose solution (2 g/kg) orally or via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

References

Unraveling the FoxO Isoform Selectivity of JY-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of JY-2, a small molecule inhibitor of the Forkhead box O (FoxO) family of transcription factors. A detailed examination of its inhibitory activity against various FoxO isoforms is presented, supported by experimental methodologies and pathway visualizations to aid in its application for research and drug development.

Introduction to this compound and the FoxO Family